(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde

Ezetimibe synthesis chiral β-lactam intermediates absolute configuration

The compound (2S,3S)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde (CAS 221349-58-2; molecular formula C₂₃H₁₈FNO₃; MW 375.39) is a chiral, enantiopure 4-oxoazetidine-3-carbaldehyde derivative bearing a benzyloxy-protected phenol at C-2 and a 4-fluorophenyl substituent on the β-lactam nitrogen. It belongs to the 2-azetidinone (β-lactam) class and is specifically designated as the E6 intermediate in the enantioselective synthesis of ezetimibe, a potent cholesterol absorption inhibitor targeting the Niemann-Pick C1-like 1 (NPC1L1) protein.

Molecular Formula C23H18FNO3
Molecular Weight 375.4 g/mol
Cat. No. B11831233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde
Molecular FormulaC23H18FNO3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)C=O
InChIInChI=1S/C23H18FNO3/c24-18-8-10-19(11-9-18)25-22(21(14-26)23(25)27)17-6-12-20(13-7-17)28-15-16-4-2-1-3-5-16/h1-14,21-22H,15H2/t21-,22-/m1/s1
InChIKeyIAPWRCRYBFEPIC-FGZHOGPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde: Chiral β-Lactam Aldehyde for Ezetimibe Intermediate Procurement


The compound (2S,3S)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde (CAS 221349-58-2; molecular formula C₂₃H₁₈FNO₃; MW 375.39) is a chiral, enantiopure 4-oxoazetidine-3-carbaldehyde derivative bearing a benzyloxy-protected phenol at C-2 and a 4-fluorophenyl substituent on the β-lactam nitrogen . It belongs to the 2-azetidinone (β-lactam) class and is specifically designated as the E6 intermediate in the enantioselective synthesis of ezetimibe, a potent cholesterol absorption inhibitor targeting the Niemann-Pick C1-like 1 (NPC1L1) protein [1]. Unlike the more commonly encountered (3R,4S)-configured ezetimibe intermediates that carry the side-chain functionality pre-installed at C-3, this compound presents a reactive carbaldehyde handle at C-3 of the β-lactam ring, making it a versatile late-stage diversification intermediate for analogue programs and impurity reference standard preparation [2].

Why Generic (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde Cannot Be Interchanged with Other Ezetimibe Intermediates


Within the ezetimibe synthetic landscape, multiple β-lactam intermediates exist that share the 4-(benzyloxy)phenyl and 4-fluorophenyl pharmacophoric elements but differ critically in (a) absolute stereochemistry at C-2/C-3, (b) the oxidation state and functional group at C-3, and (c) the position of the aldehyde group on the azetidinone ring. The (3R,4S)-configured intermediates, such as (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one (CAS 190595-65-4), carry the entire ezetimibe side chain pre-installed and are used in the final debenzylation step, whereas the target (2S,3S)-3-carbaldehyde serves as a skeletal precursor requiring subsequent C–C bond construction at C-3 [1]. Furthermore, the carbaldehyde position on the β-lactam ring dictates fundamentally different reactivity: 4-oxoazetidine-2-carbaldehydes have been demonstrated to undergo highly diastereoselective proline-catalyzed aldol reactions with ketones (yields 60–100%, de up to 100%) that are critically dependent on the (2R,3R) absolute configuration as the matched pair with L-proline [2]. A (2S,3S)-configured 3-carbaldehyde regioisomer is predicted to exhibit divergent stereochemical outcomes in analogous transformations, making it non-interchangeable with both the (2R,3R)-2-carbaldehyde building blocks and the (3R,4S)-side-chain intermediates [3]. These stereochemical, regioisomeric, and functional-group distinctions mean that substitution with an in-class analogue will alter downstream synthetic fidelity and final product stereochemical purity.

Quantitative Differentiation Evidence for (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde Versus Closest Analogs


Absolute Stereochemistry (2S,3S) vs. (3R,4S) Ezetimibe Key Intermediates: Structural and Synthetic-Route Divergence

The target compound bears (2S,3S) absolute configuration with the carbaldehyde at the C-3 position of the β-lactam ring. In contrast, the primary ezetimibe key intermediate described in Schering-Plough patents—(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one—carries (3R,4S) configuration and features a fully elaborated 3-(4-fluorophenyl)-3-oxopropyl side chain at C-3 rather than an aldehyde group [1]. The (2S,3S)-3-carbaldehyde is an earlier-stage intermediate (designated E6 in the CN105439929A patent route) that precedes side-chain installation, whereas the (3R,4S) intermediate is used in the final deprotection step [2]. This represents a fundamentally different synthetic entry point: procurement of the (2S,3S)-3-carbaldehyde enables divergent analogue synthesis, whereas the (3R,4S) intermediate is a linear precursor to ezetimibe only.

Ezetimibe synthesis chiral β-lactam intermediates absolute configuration

Regioisomeric Differentiation: 4-Oxoazetidine-3-carbaldehyde vs. 4-Oxoazetidine-2-carbaldehyde Building Blocks

The target compound is a 4-oxoazetidine-3-carbaldehyde (aldehyde at C-3 of the β-lactam ring), whereas the extensively studied class of chiral β-lactam aldehyde building blocks consists of 4-oxoazetidine-2-carbaldehydes. The 2-carbaldehyde series has been demonstrated to participate in proline-catalyzed direct aldol reactions with acetone, achieving yields of 56–100% and diastereomeric excesses up to 100% when using the (2R,3R) enantiomer with L-proline as the matched catalyst–substrate pair [1]. Critically, the (2R,3R)-2-carbaldehyde/L-proline matched pair produces aldol product ratios of 100:0 (syn:anti) in acetone, whereas the mismatched D-proline conditions give only 40:60 ratios [2]. The 3-carbaldehyde regioisomer places the reactive formyl group at a different position on the azetidinone ring, which alters both the steric environment and the electronic character of the electrophilic carbon, predicting distinct reactivity and stereoselectivity profiles in analogous transformations.

β-lactam aldehydes regiochemistry stereocontrolled synthesis

Synthetic Step Efficiency: Ezetimibe Intermediate E6 Route vs. Classical (3R,4S) Route

The CN105439929A patent route employing the target (2S,3S)-3-carbaldehyde as intermediate E6 proceeds through an E3→E4→E5→E6 sequence (condensation with TMSCl/TBAF, TiCl₄-mediated condensation with imine, BSA/TBAF-catalyzed cyclization to β-lactam, and DIBAL-H reduction to aldehyde) [1]. The patent explicitly claims that this route uses cheap, readily available raw materials, a single solvent system, short reaction times, low production cost, high yield, and simple unit operations suitable for industrialized production . In contrast, the classical Schering-Plough route (US RE 37,721) involves resolution of a racemic trans-azetidinone mixture by chiral HPLC, a process described in subsequent patents as "laborious and involving many steps" [2]. The E6 intermediate route obviates the need for chiral chromatographic resolution by employing chiral starting materials ((S)-4-phenyl-2-oxazolone) to install stereochemistry from the outset.

ezetimibe process chemistry step count industrial scalability

Chiral Identity and Stereochemical Fidelity: (2S,3S) Configuration as a Determinant of Synthetic Utility in Enantioselective Ezetimibe Routes

Commercially sourced (2S,3S)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde is supplied at ≥95% purity (Chemenu) or NLT 98% (Fluoropharm, 001Chemical) . The (2S,3S) configuration places both C-2 and C-3 substituents on the same face of the β-lactam ring, which is stereochemically distinct from the (2R,3R) enantiomer, the (2R,3S) diastereomer, and the (2S,3R) diastereomer. This stereochemistry is critical because the Kinugasa cycloaddition/rearrangement route to ezetimibe generates a (3R,4S) adduct with high stereoselectivity, which must subsequently undergo base-induced isomerization at C-3 to afford the (3S,4S) aldehyde prior to ezetimibe formation [1]. A (2S,3S)-configured 3-carbaldehyde intermediate provides a direct entry to the (3S,4S) oxidation state without requiring the C-3 epimerization step, representing a strategic advantage for routes targeting specific stereoisomers.

enantiomeric purity chiral pool synthesis ezetimibe stereoisomers

Procurement-Driven Application Scenarios for (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde


Ezetimibe Generic API Process Development Using the E6 Intermediate Route

Pharmaceutical process chemistry teams developing cost-competitive generic ezetimibe API can procure the target (2S,3S)-3-carbaldehyde as intermediate E6 to implement the CN105439929A route, which eliminates chiral chromatographic resolution and uses a single-solvent system with claimed high total yield and industrial scalability [1]. This contrasts with the classical Schering-Plough route requiring chiral HPLC separation of racemic trans-azetidinone mixtures, which introduces a throughput bottleneck at scale [2]. The E6 intermediate enables a linear sequence (E3→E4→E5→E6) where chirality is derived from the chiral pool starting material (S)-4-phenyl-2-oxazolone, providing inherent stereochemical control without reliance on asymmetric catalysis or resolution steps.

Late-Stage Diversification for Ezetimibe Analogue Libraries via C-3 Aldehyde Chemistry

Medicinal chemistry groups exploring structure–activity relationships around the ezetimibe pharmacophore can utilize the target compound's reactive C-3 carbaldehyde handle for late-stage diversification through aldol condensations, Wittig olefinations, reductive aminations, and Horner-Wadsworth-Emmons reactions [1]. This is in contrast to the (3R,4S) side-chain intermediates (e.g., CAS 190595-65-4), which are chemically resolved at C-3 and cannot be diversified without degrading the existing side chain. Based on the well-precedented reactivity of related 4-oxoazetidine-2-carbaldehydes in diastereoselective aldol reactions achieving up to 100% de under proline catalysis [2], the 3-carbaldehyde regioisomer is expected to enable stereocontrolled C–C bond formation at the β-lactam C-3 position for the generation of focused analogue libraries.

Synthesis and Certification of Ezetimibe Process Impurities and Reference Standards

Analytical quality control and regulatory affairs groups requiring well-characterized ezetimibe-related impurities can use the (2S,3S)-3-carbaldehyde as a starting material for synthesizing stereochemically defined impurity reference standards, including C-3 epimers, oxidation products, and benzyl-protected intermediates [1]. Its defined (2S,3S) stereochemistry and the presence of the benzyloxy protecting group make it a direct precursor for impurities that retain the protected phenol motif, which are frequently observed in ezetimibe drug substance batches prior to the final hydrogenolysis step. Supplier specifications of NLT 98% purity (Fluoropharm, 001Chemical) provide a suitable purity baseline for reference standard preparation after additional purification [2].

Academic and CRO Research on β-Lactam C-3 Functionalization Methodology

Academic synthetic methodology laboratories and contract research organizations (CROs) investigating novel transformations at the C-3 position of the β-lactam ring can employ the target compound as a structurally complex, enantiopure substrate for reaction discovery. The combination of the 4-fluorophenyl N-substituent and the benzyloxy-protected C-4 phenol provides orthogonal spectroscopic handles (¹⁹F NMR, characteristic benzylic ¹H NMR signals) for reaction monitoring and product characterization [1]. This compound fills a gap in the current β-lactam aldehyde toolkit, which is dominated by 4-oxoazetidine-2-carbaldehydes whose reactivity and stereoselectivity in transformations such as proline-catalyzed aldol reactions and allylation reactions have been extensively mapped [2].

Quote Request

Request a Quote for (2S,3S)-2-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.